N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a thiazole ring and a pyrimidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and an amidine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2,4-Disubstituted thiazoles
Uniqueness
N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of a thiazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in simpler compounds .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-10-7-14(22)20-16(18-10)26-9-15(23)21-17-19-13(8-25-17)11-3-5-12(24-2)6-4-11/h3-8H,9H2,1-2H3,(H,18,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJARRLOVODVUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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